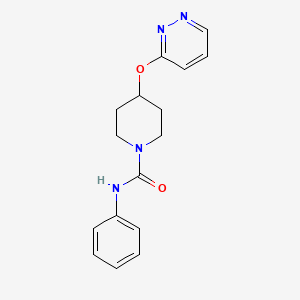

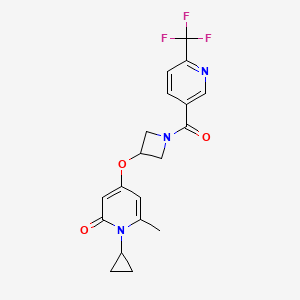

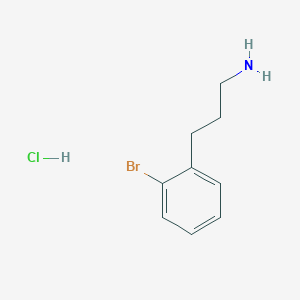

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis AnalysisThe synthesis of related compounds typically involves multiple steps, including condensation, methylation, hydrogenolysis, and cyclization. For instance, the synthesis of a key intermediate of Tianeptine was achieved through such processes with an overall yield of 55.9% (Xiu-lan, 2009). These methods are instrumental in constructing the complex molecular architecture of compounds like "Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate."

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as IR, 1H NMR, and MS, providing insights into the compound's molecular framework and confirming its structure. For example, the synthesis and structure of derivatives of 1,3,4-oxadiazole and piperidine compounds were confirmed through these techniques, showcasing the detailed molecular architecture and the presence of specific functional groups (Khalid et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include nucleophilic substitution and hydrogen bonding interactions. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, reactions involved the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, highlighting the compound's reactivity and functional group interactions (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, the study of isomeric reaction products of a related compound showed different hydrogen-bonding patterns, influencing its solubility and crystalline form (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and susceptibility to undergo specific reactions, are essential for determining its potential applications. The synthesis and evaluation of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells highlighted the compound's potential bioactivity and interaction with biological molecules (Sharath Kumar et al., 2014).

Applications De Recherche Scientifique

Cardiac Protection and Ischemia Treatment

One significant application of compounds related to "Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate" is in the development of treatments for cardiac conditions such as ischemia. For instance, benzoylguanidines, which share structural motifs with the compound , have been investigated for their potential as Na+/H+ exchanger inhibitors. These inhibitors can preserve cellular integrity and improve functional performance during cardiac ischemia and reperfusion, suggesting a pathway for adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Antiproliferative Effects

Another research domain is the exploration of antiproliferative effects on human leukemic cells by compounds featuring similar structural characteristics. Specific derivatives have shown promising activity against leukemic cells, indicating potential therapeutic applications in oncology (Kothanahally S Sharath Kumar et al., 2014). This showcases the compound's relevance in developing cancer treatments, especially those targeting leukemia.

Antimicrobial Activity

The antimicrobial activity of related compounds also highlights their potential in addressing bacterial infections. N-substituted derivatives of similar molecules have been synthesized and demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, reflecting their utility in creating new antimicrobial agents (H. Khalid et al., 2016).

Electrophysiological Activity

In the context of cardiac electrophysiology, related compounds have exhibited Class III antiarrhythmic activity, suggesting their potential in treating arrhythmias. These compounds act by selectively blocking ion channels involved in cardiac repolarization, indicating a therapeutic avenue for arrhythmia management (Ellingboe et al., 1992).

Propriétés

IUPAC Name |

methyl 4-[2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-26-17(23)13-7-5-12(6-8-13)15-11-27-18(19-15)20-16(22)14-4-3-9-21(10-14)28(2,24)25/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULPEJDXBPMLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)

![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)

![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)

![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)